molecular formula C13H19NO2 B8447645 (R)-benzyl 2-amino-3,3-dimethylbutanoate

(R)-benzyl 2-amino-3,3-dimethylbutanoate

Cat. No.: B8447645
M. Wt: 221.29 g/mol
InChI Key: CFEYNMWFKQPQMR-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Benzyl 2-amino-3,3-dimethylbutanoate is a chiral ester derivative featuring a benzyl-protected amino acid backbone. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.29 g/mol (calculated). The compound’s stereochemistry at the α-carbon (R-configuration) and the bulky 3,3-dimethylbutanoate moiety make it a valuable intermediate in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals.

The benzyl ester group enhances lipophilicity and stability compared to simpler alkyl esters, making it advantageous for applications requiring controlled release or protection of the amino group during synthetic steps.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

benzyl (2R)-2-amino-3,3-dimethylbutanoate

InChI

InChI=1S/C13H19NO2/c1-13(2,3)11(14)12(15)16-9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1

InChI Key

CFEYNMWFKQPQMR-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)[C@H](C(=O)OCC1=CC=CC=C1)N

Canonical SMILES

CC(C)(C)C(C(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Ethyl (R)-2-Amino-3,3-Dimethylbutanoate

Parameter Ethyl Ester (R)-Benzyl Ester
Molecular Formula C₈H₁₇NO₂ C₁₃H₁₉NO₂
Molecular Weight 159.23 g/mol 221.29 g/mol
Ester Group Ethyl Benzyl
Synthesis Yield 52.0% (optimized route) Not explicitly reported
Key Applications Chiral building block, peptide synthesis Lipophilic intermediates, catalysis

Discussion: The ethyl ester analog shares the same amino acid core but lacks the benzyl group’s aromaticity and bulk. However, the benzyl ester’s higher molecular weight and hydrophobicity make it preferable for applications requiring prolonged stability or membrane permeability, such as prodrug design .

Amide Derivatives: (2R)- and (2S)-2-Amino-3,3-Dimethyl-N-(Phenylmethyl)butanamide

Parameter Amide Derivatives (R)-Benzyl Ester
Molecular Formula C₁₃H₂₀N₂O C₁₃H₁₉NO₂
Molecular Weight 220.31 g/mol 221.29 g/mol
Functional Group Amide Ester
Commercial Availability ~JPY 24,600/100 mg (S-isomer) Limited data
Stability Higher (amide bond resistance to hydrolysis) Moderate (ester hydrolysis-prone)

Discussion: Replacing the ester with an amide group (e.g., (2R)-2-amino-3,3-dimethyl-N-(phenylmethyl)butanamide) increases hydrolytic stability, making these derivatives suitable for environments requiring prolonged shelf-life or aqueous solubility. However, the ester’s lower steric demand and ease of deprotection under mild conditions (e.g., hydrogenolysis) favor its use in stepwise syntheses .

Hydrochloride Salt: Benzyl 2-Amino-3,3-Dimethylbutanoate Hydrochloride

Parameter Hydrochloride Salt (R)-Benzyl Ester (Free Base)
Molecular Formula C₁₃H₂₀ClNO₂ C₁₃H₁₉NO₂
Molecular Weight 257.76 g/mol 221.29 g/mol
Solubility Enhanced aqueous solubility Lower (hydrophobic)
Storage Unspecified (likely refrigerated) Standard anhydrous conditions

Discussion :
The hydrochloride salt form improves water solubility, facilitating purification and formulation in pharmaceutical contexts. However, the free base’s neutrality may be preferred in organic solvents for reactions like esterifications or cross-couplings .

N,O-Bidentate Directing Group Analogs

Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () highlight the role of functional groups in directing metal-catalyzed C–H bond activations. While the (R)-benzyl ester lacks an N,O-bidentate motif, its benzyl group could stabilize transition metals in catalytic cycles, albeit less effectively than specialized directing groups .

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